Methanesulfonic acid, iron(2+) salt

Description

Methanesulfonic acid, iron(2+) salt (iron(II) methanesulfonate) is a metal salt derived from methanesulfonic acid (MSA), a strong organic acid with the formula CH₃SO₃H. This compound is characterized by its high solubility in aqueous solutions, a property common to most metal methanesulfonates . Iron(II) methanesulfonate is utilized in hydrometallurgical processes, electroplating, and catalysis due to its stability, low corrosiveness, and ability to maintain metal ions in reduced states (e.g., Fe²⁺) . Its CAS registry number is 56525-23-6 , though detailed physicochemical data (e.g., density, solubility) for this specific salt remain sparse in published literature.

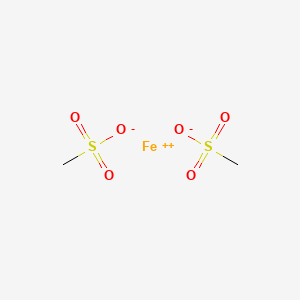

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Fe/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULNPXHQQOCYIL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FeO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-75-2 (Parent) | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6069115 | |

| Record name | Methanesulfonic acid, iron(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-23-6 | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, iron(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, iron(2+) salt can be synthesized through the reaction of methanesulfonic acid with iron(2+) compounds, such as iron(2+) sulfate or iron(2+) chloride. The reaction typically involves dissolving the iron(2+) compound in water and then adding methanesulfonic acid to the solution. The mixture is then heated to promote the reaction and form the iron(2+) methanesulfonate salt. The reaction can be represented as follows:

[ \text{FeSO}_4 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Fe(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods

Industrial production of methanesulfonic acid, iron(2+) salt typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and concentration of the final product to ensure high purity and quality. The use of methanesulfonic acid in industrial processes is favored due to its low toxicity and environmental friendliness compared to other strong acids.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, iron(2+) salt undergoes various chemical reactions, including:

Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.

Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.

Substitution: Methanesulfonic acid can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Iron(3+) methanesulfonate

Reduction: Iron(2+) methanesulfonate

Substitution: Various methanesulfonate derivatives depending on the substituent

Scientific Research Applications

Electrochemical Applications

Electroplating

Iron(II) methanesulfonate is utilized as an electrolyte in electroplating processes. It is particularly effective in nickel and copper plating, where it helps maintain the pH of the solution and ensures uniform coating on substrates. MSA's properties allow it to replace more hazardous acids like fluoroboric acid, making the process safer and more environmentally friendly .

Battery Technology

The compound is also being explored in lithium-ion battery recycling processes. Its high solubility and conductivity make it suitable for use in electrolytes for redox flow batteries (RFBs), providing a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid . The stability of MSA-based solutions enhances the efficiency of electrodeposition processes critical for battery performance.

Sustainable Metallurgy

Iron(II) methanesulfonate plays a significant role in sustainable metallurgy practices. It acts as a leaching agent for metals such as lead and zinc from industrial waste materials like jarosite residues. Studies indicate that increasing concentrations of MSA improve metal recovery rates significantly, making it an attractive option for developing circular hydrometallurgical processes .

Industrial Cleaning

Due to its strong acidic properties and high solubility, iron(II) methanesulfonate is employed in industrial cleaning applications. It effectively removes rust, scale, and mineral deposits from equipment and surfaces. Its ability to maintain dissolved salts in solution enhances cleaning efficiency while minimizing environmental impact compared to traditional cleaning agents .

Chemical Synthesis

In the chemical industry, iron(II) methanesulfonate serves as a catalyst for various reactions, including esterification processes. Its strong acidic nature allows for efficient formation of esters from carboxylic acids and alcohols with greater selectivity than other strong acids like nitric or sulfuric acid. This property is particularly valuable in synthesizing pharmaceuticals and specialty chemicals .

Environmental Applications

Recent studies have highlighted the potential of iron(II) methanesulfonate in environmental applications, particularly in aerosol chemistry. MSA's interaction with fine particulate matter can influence atmospheric chemistry by altering particle size and composition without increasing particle numbers . This characteristic is crucial in understanding pollution dynamics and developing mitigation strategies.

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Electroplating | Used as an electrolyte for nickel and copper plating | Safer alternative to hazardous acids |

| Battery Technology | Component in lithium-ion battery recycling and RFBs | High conductivity; environmentally friendly |

| Sustainable Metallurgy | Leaching agent for metal recovery from industrial waste | Improved recovery rates; promotes circularity |

| Industrial Cleaning | Effective rust and scale remover | Enhanced cleaning efficiency; less harmful |

| Chemical Synthesis | Catalyst for esterification reactions | Higher selectivity; versatile applications |

| Environmental Chemistry | Alters aerosol particle size/composition | Insights into pollution dynamics |

Case Study 1: Electroplating Efficiency

A study conducted on the use of iron(II) methanesulfonate in electroplating demonstrated significant improvements in coating uniformity compared to traditional methods using fluoroboric acid. The results indicated a reduction in defects by over 30%, showcasing MSA's effectiveness as an electrolyte.

Case Study 2: Metal Recovery from Jarosite

Research on the leaching capabilities of iron(II) methanesulfonate revealed that using higher concentrations led to a metal recovery increase from jarosite residues by up to 50%. This case highlights its potential role in sustainable practices within the metallurgical industry.

Mechanism of Action

The mechanism of action of methanesulfonic acid, iron(2+) salt involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, iron(2+) can participate in redox reactions, facilitating electron transfer processes. The methanesulfonate group can act as a ligand, stabilizing the iron(2+) ion and enhancing its solubility and reactivity. The pathways involved in its action include:

Redox Reactions: Iron(2+) can undergo oxidation-reduction cycles, playing a crucial role in electron transfer.

Ligand Exchange: Methanesulfonate can be replaced by other ligands, altering the reactivity and properties of the iron(2+) ion.

Comparison with Similar Compounds

Research Findings and Knowledge Gaps

Temperature Dependence: No studies exist on how temperature affects Fe(CH₃SO₃)₂ solubility or stability .

Comparative Reactivity : The electrochemical behavior of Fe(CH₃SO₃)₂ relative to FeCl₂ or FeSO₄ remains unexplored .

Biological Activity

Methanesulfonic acid (MSA) is a versatile compound with significant applications in various fields, including catalysis and environmental science. The iron(2+) salt of methanesulfonic acid combines the properties of MSA with those of iron, which may enhance its biological activity and applications in biochemistry and environmental remediation. This article reviews the biological activity of methanesulfonic acid, iron(2+) salt, supported by empirical data, case studies, and relevant research findings.

Methanesulfonic acid (MSA) is a strong Brønsted acid characterized by its high solubility in water and low volatility. Its iron(2+) salt form is created by reacting MSA with ferrous ions, resulting in a compound that retains the acidic properties of MSA while incorporating iron's unique biological roles.

1. Toxicity and Biodegradability

MSA is noted for its low toxicity and high biodegradability. Studies indicate that it does not exhibit significant adverse effects on aquatic organisms, making it suitable for use in environmentally sensitive applications . The iron(2+) salt form has been shown to have minimal toxicity towards microbial communities, suggesting its potential as an environmentally benign reagent .

2. Microbial Utilization

Recent research identified novel bacterial strains capable of utilizing methanesulfonic acid as a carbon source. Two strains isolated from soil samples demonstrated the ability to degrade methanesulfonate, releasing sulfite as a byproduct . This indicates that methanesulfonic acid can serve as an energy source for specific microorganisms, highlighting its role in biogeochemical cycles.

3. Catalytic Activity

The iron(2+) salt of methanesulfonic acid has been employed as a catalyst in various reactions, including esterification processes. The presence of iron enhances the catalytic efficiency of MSA, allowing for reactions to occur under milder conditions compared to traditional metal catalysts .

Case Study 1: Environmental Remediation

A study investigated the use of methanesulfonic acid, iron(2+) salt in the bioremediation of contaminated soils. The results showed effective degradation of pollutants when combined with specific bacterial strains capable of metabolizing MSA. This approach demonstrated the potential for using this compound in bioremediation strategies aimed at restoring contaminated environments.

Case Study 2: Aquatic Toxicology

In aquatic toxicology studies, tricaine methanesulfonate (MS-222), an anesthetic derived from MSA, was assessed for its effects on fish species such as Oncorhynchus mykiss (rainbow trout). The study found that MS-222 effectively induced anesthesia without significant adverse effects on fish health, demonstrating its utility in fish handling and research .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is the mass percentage of iron determined in methanesulfonic acid, iron(2+) salt?

- Method : Iron quantification involves titration with potassium permanganate (KMnO₄). After destroying oxalate ions in the salt via heating with concentrated sulfuric acid, Fe³⁺ is reduced to Fe²⁺ using aluminum wire. The Fe²⁺ is titrated with 0.0100 M KMnO₄. The net titrant volume (corrected for blank, e.g., 32.60 mL - 0.03 mL) is used to calculate iron content via stoichiometry (Equation 2 in ).

- Data Example :

| Parameter | Value |

|---|---|

| Sample mass | 0.800 g |

| KMnO₄ used | 32.60 mL |

| Blank correction | 0.03 mL |

| Fe mass % | Calculated via |

Q. What synthetic methods are used to prepare methanesulfonic acid, iron(2+) salt?

- Method : Synthesis typically involves reacting iron(II) precursors (e.g., ferrous sulfate) with methanesulfonic acid under controlled pH and temperature. and highlight the importance of reducing environments (e.g., using Al wire) to maintain Fe²⁺ stability. Post-synthesis, the product is crystallized and dried under inert conditions to prevent oxidation.

Q. How is the empirical formula of the complex salt derived?

- Method : Mass percentages of Fe, oxalate, water, and potassium (by difference) are combined with molar ratios. For example, if a salt has 12.5% Fe, 43.2% oxalate, 20.0% H₂O, and 24.3% K⁺, the formula is derived by dividing each mass % by its atomic/molar mass and simplifying ratios.

Advanced Research Questions

Q. How can discrepancies in oxalate and iron quantification be resolved during analysis?

- Method : Contradictions may arise from incomplete oxalate destruction or Fe²⁺ oxidation. Validate oxalate removal via FTIR or mass loss checks. Use control experiments with standardized Fe solutions to calibrate titration accuracy. emphasizes blank corrections (e.g., 0.03 mL KMnO₄ for reagent interference).

Q. What environmental factors influence Fe(II) speciation in aerosols containing methanesulfonic acid salts?

- Method : Fe(II) in aerosols (e.g., marine environments) is analyzed via immediate wet-chemical extraction and spectrophotometric detection. shows Fe(II) in fine aerosol fractions (<3 μm) correlates with non-sea-salt sulfate (NSS-SO₄²⁻) and oxalate, suggesting anthropogenic or biogenic interactions. Calibration requires matrix-matched standards to account for ionic interference .

Q. How does methanesulfonic acid, iron(2+) salt, perform in electrochemical applications?

- Method : Electroplating efficiency is tested using cyclic voltammetry and Faradaic efficiency calculations. notes that methanesulfonate-based electrolytes enhance Fe²⁺ solubility and deposition rates. Parameters like pH, current density, and additive effects (e.g., surfactants) are optimized to minimize side reactions (e.g., H₂ evolution).

Data Contradictions and Validation

- Oxalate Stability : assumes complete oxalate destruction during sulfuric acid heating, but residual oxalate could skew Fe²⁺ results. Cross-validate via ion chromatography or X-ray diffraction.

- Fe(II) Environmental Lifetime : reports Fe(II) stability in aerosols, contrasting with lab studies showing rapid oxidation. This discrepancy highlights the need for in-situ vs. ex-situ analysis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.